molecular formula C8H5F2NO B8098746 3-(Difluoromethyl)-5-hydroxybenzonitrile

3-(Difluoromethyl)-5-hydroxybenzonitrile

Cat. No.: B8098746
M. Wt: 169.13 g/mol
InChI Key: GRJFEPKRTUHYCB-UHFFFAOYSA-N
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Description

Difluoromethylated compounds are of significant interest in various fields such as drug design, agrochemicals, pharmaceuticals, and material science . This is due to the fact that the incorporation of a difluoromethyl group into biologically active molecules can improve their chemical, physical, and biological properties .


Synthesis Analysis

The synthesis of difluoromethylated compounds has seen significant advances in recent years . Various methods have been developed, including electrophilic, nucleophilic, radical, and cross-coupling methods . These advances have streamlined access to molecules of pharmaceutical relevance .


Chemical Reactions Analysis

Difluoromethylation processes are based on X–CF2H bond formation where X can be C (sp), C (sp2), C (sp3), O, N, or S . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .

Safety and Hazards

The safety and hazards associated with difluoromethylated compounds can vary greatly depending on the specific compound. It’s important to refer to the specific safety data sheet for each compound for accurate information .

Future Directions

The field of difluoromethylation has seen significant advances in recent years, and it’s expected that this trend will continue . The development of new difluoromethylation reagents and methods will likely lead to the discovery of new difluoromethylated compounds with potential applications in various fields .

Mechanism of Action

Properties

IUPAC Name

3-(difluoromethyl)-5-hydroxybenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2NO/c9-8(10)6-1-5(4-11)2-7(12)3-6/h1-3,8,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRJFEPKRTUHYCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)F)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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